Cas no 10517-27-8 (H-Gly-Asp-Gly-OH)
H-Gly-Asp-Gly-OH Chemical and Physical Properties
Names and Identifiers
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- Glycine, glycyl-L-a-aspartyl-
- H-GLY-ASP-GLY-OH
- glycyl-L-alpha-aspartylglycine
- MFCD00237903
- CHEBI:163537
- (3S)-3-[(2-aminoacetyl)amino]-4-(carboxymethylamino)-4-oxobutanoic acid
- Glycyl-L-aspartyl-glycine
- DTXSID201311547
- (S)-3-(2-aminoacetamido)-4-(carboxymethylamino)-4-oxobutanoic acid
- Gly-asp-gly
- HY-P4234
- 10517-27-8
- CS-0653271
- glycylaspartylglycine
- H-Gly-Asp-Gly-OH
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- MDL: MFCD00237903
- Inchi: 1S/C8H13N3O6/c9-2-5(12)11-4(1-6(13)14)8(17)10-3-7(15)16/h4H,1-3,9H2,(H,10,17)(H,11,12)(H,13,14)(H,15,16)/t4-/m0/s1
- InChI Key: SUENNJKZJSVCKD-BYPYZUCNSA-N
- SMILES: O=C([C@H](CC(=O)O)NC(CN)=O)NCC(=O)O
Computed Properties
- Exact Mass: 247.08000
- Monoisotopic Mass: 247.08043514g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 17
- Rotatable Bond Count: 9
- Complexity: 329
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -5.2
- Topological Polar Surface Area: 159Ų
Experimental Properties
- PSA: 158.82000
- LogP: -1.41250
H-Gly-Asp-Gly-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | G650183-2.5mg |
H-Gly-Asp-Gly-OH |
10517-27-8 | 2.5mg |
$ 70.00 | 2022-06-04 | ||
| TRC | G650183-5mg |
H-Gly-Asp-Gly-OH |
10517-27-8 | 5mg |
$ 95.00 | 2022-06-04 | ||
| TRC | G650183-25mg |
H-Gly-Asp-Gly-OH |
10517-27-8 | 25mg |
$ 340.00 | 2022-06-04 | ||
| abcr | AB476969-250 mg |
H-Gly-Asp-Gly-OH; . |
10517-27-8 | 250MG |
€922.00 | 2023-03-31 | ||
| abcr | AB476969-250mg |
H-Gly-Asp-Gly-OH; . |
10517-27-8 | 250mg |
€983.00 | 2025-02-16 | ||
| Ambeed | A344414-1g |
H-Gly-Asp-Gly-OH |
10517-27-8 | 97% | 1g |
$1850.0 | 2024-04-26 |
H-Gly-Asp-Gly-OH Suppliers
H-Gly-Asp-Gly-OH Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on H-Gly-Asp-Gly-OH
Introduction to H-Gly-Asp-Gly-OH and Its Significance in Modern Chemical Biology
H-Gly-Asp-Gly-OH, a compound with the CAS number 10517-27-8, represents a significant advancement in the field of chemical biology and pharmaceutical research. This tripeptide, characterized by its specific sequence of amino acids—hydroxyglycine, aspartic acid, and glycine
The synthesis and characterization of H-Gly-Asp-Gly-OH have been extensively studied in recent years, with researchers exploring its potential applications in various biomedical contexts. The precise arrangement of its constituent amino acids imparts distinct biochemical characteristics, making it a valuable candidate for modulating biological pathways and developing novel therapeutic agents. This introduction delves into the compound's chemical properties, synthetic methodologies, and the latest research findings that underscore its importance in contemporary chemical biology.
One of the most compelling aspects of H-Gly-Asp-Gly-OH is its role as a building block for more complex peptides and proteins. The sequence of amino acids in this tripeptide can be modified or extended to create novel molecules with tailored functionalities. Such modifications are particularly relevant in the development of peptide-based drugs, where specific structural motifs are critical for achieving desired biological effects. Recent studies have highlighted the compound's potential in designing peptidomimetics, which mimic the behavior of natural peptides while offering improved pharmacokinetic profiles.
The chemical synthesis of H-Gly-Asp-Gly-OH involves meticulous steps to ensure high purity and yield. The process typically begins with the protected forms of each amino acid, which are then coupled sequentially using coupling reagents such as HATU or EDCI. The hydroxyl group at the carboxyl terminus necessitates careful handling to prevent unwanted side reactions. Advances in solid-phase peptide synthesis (SPPS) have significantly enhanced the efficiency of this process, allowing for scalable production of H-Gly-Asp-Gly-OH under controlled conditions.
In terms of biological activity, H-Gly-Asp-Gly-OH has been investigated for its potential to interact with various biological targets. Its aspartic acid residue contributes to its ability to engage with proteases and other enzymes, making it a useful tool for studying enzyme kinetics and substrate specificity. Additionally, the presence of hydroxyglycine and glycine provides flexibility and solubility advantages, which are crucial for pharmaceutical applications. These properties have led to its exploration in developing enzyme inhibitors and receptor ligands.
The latest research on H-Gly-Asp-Gly-OH has uncovered novel applications in regenerative medicine and tissue engineering. The compound's ability to promote cell adhesion and extracellular matrix formation has been leveraged in designing biomaterials that support tissue regeneration. For instance, studies have demonstrated its efficacy in creating scaffold materials that enhance cell proliferation and differentiation. These findings align with the growing demand for biocompatible materials that can be integrated into therapeutic strategies for wound healing and organ repair.
Another area where H-Gly-Asp-Gly-OH has shown promise is in immunomodulation. The tripeptide has been found to influence immune cell behavior by interacting with specific receptors on immune cells. This capability makes it a candidate for developing immunotherapeutic agents that can modulate immune responses in conditions such as autoimmune diseases or cancer. Preclinical studies have indicated that H-Gly-Asp-Gly-OH can enhance the activity of T-cells while suppressing inappropriate inflammatory responses, offering a balanced approach to immunotherapy.
The development of H-Gly-Asp-Gly-OH as a therapeutic agent also benefits from advancements in computational chemistry and molecular modeling. These tools allow researchers to predict how the compound will interact with biological targets at the atomic level. By simulating these interactions, scientists can optimize the structure of H-Gly-Asp-Gly-OH to improve its binding affinity and selectivity. Such computational approaches have accelerated the discovery process, enabling faster identification of lead compounds for further development.
In conclusion, H-Gly-Asp-Gly-OH (CAS number 10517-27-8) is a versatile compound with significant implications for chemical biology and pharmaceutical science. Its unique structural features make it a valuable tool for drug design, biomaterial development, and therapeutic interventions. The latest research highlights its potential in modulating biological pathways, enhancing tissue regeneration, and developing immunotherapeutic strategies. As our understanding of its properties continues to grow, so too will its applications across various biomedical fields.
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